molecular formula C12H19N B010686 (4-Pentylphenyl)methanamine CAS No. 105254-44-2

(4-Pentylphenyl)methanamine

Cat. No.: B010686
CAS No.: 105254-44-2
M. Wt: 177.29 g/mol
InChI Key: QIEDWVJRICQSAL-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)methanamine is an organic compound with the molecular formula C12H19N It is a derivative of phenylmethanamine, where the phenyl group is substituted with a pentyl chain at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pentylphenyl)methanamine typically involves the alkylation of phenylmethanamine with a pentyl halide under basic conditions. One common method is the reaction of phenylmethanamine with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Pentylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Pentylphenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Pentylphenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The compound’s amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pentylphenyl)methanamine is unique due to the presence of the pentyl chain, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its solubility and interaction with lipid membranes .

Biological Activity

(4-Pentylphenyl)methanamine, a compound characterized by its unique pentyl chain and amine functionality, has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The molecular formula of this compound is C₁₁H₁₅N. Its structure features a pentyl group attached to a phenyl ring, with an amine functional group that can participate in various chemical reactions. The presence of the pentyl chain can influence both the compound's chemical reactivity and its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can act as a ligand, modulating the activity of receptors or enzymes, which leads to various physiological effects. The amine group allows for hydrogen bonding and ionic interactions with biological targets, influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : There is evidence indicating that derivatives of this compound may inhibit the growth of certain cancer cell lines, although specific data on this compound alone is limited .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against various bacterial strains,
AnticancerInhibition of growth in select cancer cell lines ,
NeuroprotectivePotential protective effects observed in neuroblastoma cells

Applications in Research and Industry

This compound serves multiple roles across different sectors:

  • Pharmaceutical Development : Its structural features make it a valuable scaffold for developing drugs targeting specific biological pathways. It is utilized in the synthesis of pharmaceutical intermediates.
  • Organic Synthesis : The compound is employed as an intermediate in organic synthesis, particularly in creating more complex organic molecules.
  • Chemical Research : It is used to study the effects of amine derivatives on biological systems, providing insights into metabolism and toxicity.

Properties

IUPAC Name

(4-pentylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEDWVJRICQSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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